molecular formula C7H14N2O2 B2709289 (4-Aminopiperidin-1-yl)acetic acid CAS No. 805179-70-8

(4-Aminopiperidin-1-yl)acetic acid

Cat. No.: B2709289
CAS No.: 805179-70-8
M. Wt: 158.201
InChI Key: FCQHYITXTSIWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Aminopiperidin-1-yl)acetic acid” is a biochemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 . It is used for proteomics research .


Synthesis Analysis

Piperidines, which include “this compound”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C7H14N2O2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5,8H2,(H,10,11) .


Chemical Reactions Analysis

Piperidines, including “this compound”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 158.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Synthetic Chemistry and Ligand Development

"(4-Aminopiperidin-1-yl)acetic acid" and its derivatives are utilized in the synthesis of complex molecules and ligands. For example, the synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry demonstrates the utility of related compounds in developing ligands for metal complexes and semiconductors (Zong, Zhou, & Thummel, 2008). Similarly, the creation of Schiff base ligands from amino acid derivatives for metal complexes showcases the role of such compounds in synthesizing materials with potential antioxidant and enzyme inhibitory properties (Ikram et al., 2015).

Molecular Modeling and Drug Design

The compound's derivatives are also significant in molecular modeling and drug design. For instance, studies on the crystal structure of fluroxypyr, which shares a similar component, help in understanding the interactions within crystalline materials and can guide the development of herbicides (Park et al., 2016).

Biochemistry and Pharmacology

In biochemistry and pharmacology, derivatives of "this compound" have been investigated for their biological activities. For instance, studies on peptides derived from egg-yolk proteins demonstrate the potential of such compounds in developing ACE-inhibitory peptides, which could have significant implications in managing hypertension (Eckert et al., 2014).

Materials Science

In materials science, the synthesis and characterization of energetic materials based on nitroiminotetrazole-containing acetic acid derivatives highlight the use of these compounds in developing new materials with potential applications in energetics (Joo et al., 2012).

Mechanism of Action

Target of Action

It is known that this compound has been used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the body.

Biochemical Pathways

As a compound used in proteomics research , it may influence various biochemical pathways, but specific details are currently lacking.

Result of Action

As a compound used in proteomics research , it may have various effects at the molecular and cellular level, but specific details are currently lacking.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Aminopiperidin-1-yl)acetic acid .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQHYITXTSIWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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